molecular formula C7H8BrNS B1378381 3-Bromo-5-methyl-2-(methylthio)pyridine CAS No. 1289049-50-8

3-Bromo-5-methyl-2-(methylthio)pyridine

Cat. No. B1378381
CAS RN: 1289049-50-8
M. Wt: 218.12 g/mol
InChI Key: DNPQVOGPRPPDLC-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-2-(methylthio)pyridine is a chemical compound with the molecular formula C7H8BrNS . It belongs to the class of pyridines.


Synthesis Analysis

The synthesis of 3-Bromo-5-methyl-2-(methylthio)pyridine can be achieved from 3,5-Dibromopyridine and Sodium thiomethoxide . Another synthesis method involves the use of 3-chloro-benzenecarboperoxoic acid in dichloromethane at 0 - 20°C .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-methyl-2-(methylthio)pyridine is represented by the SMILES string CSc1ncc(C)cc1Br . The InChI key is DNPQVOGPRPPDLC-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound may be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . It has also been demonstrated to function as the substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .


Physical And Chemical Properties Analysis

The molecular weight of 3-Bromo-5-methyl-2-(methylthio)pyridine is 218.11 . It has a density of 1.617 g/cm3 . The boiling point is 251.122°C at 760 mmHg .

Scientific Research Applications

Synthesis and Reactions

3-Bromo-5-methyl-2-(methylthio)pyridine is a compound that has been studied for its potential in synthesizing various heterocyclic compounds. Research by Zav’yalova, Zubarev, and Shestopalov (2009) explored the reactions of methyllithium with related pyridine derivatives to afford substituted products, which were then used in the synthesis of different heterocyclic structures. This process involves bromination reactions under various conditions, highlighting the compound's utility in organic synthesis and the creation of novel chemical entities (Zav’yalova, Zubarev, & Shestopalov, 2009).

Regiocontrolled SNAr Reactions

Another significant application is in the regiocontrolled nucleophilic aromatic substitution (SNAr) reactions. Begouin, Peixoto, and Queiroz (2013) demonstrated the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and 3-halo-2-(hetero)arylthieno[3,2-b]pyridines via a key step involving the formation of bromo(methylthio)pyridines. This method leverages the reactivity of 3-bromo-2-chloropyridine or 2-bromo-3-fluoropyridine to produce compounds with potential applications in materials science and pharmaceuticals (Begouin, Peixoto, & Queiroz, 2013).

Synthesis of Novel Pyridine-Based Derivatives

The compound also serves as a precursor in the synthesis of novel pyridine-based derivatives with potential biological activities. Ahmad et al. (2017) utilized palladium-catalyzed Suzuki cross-coupling reactions to create a series of new pyridine derivatives from bromo-methylpyridinamines. These derivatives were investigated for their biological activities, including anti-thrombolytic and biofilm inhibition, showcasing the compound's role in developing new therapeutic agents (Ahmad et al., 2017).

Safety and Hazards

This chemical is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

Mechanism of Action

properties

IUPAC Name

3-bromo-5-methyl-2-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPQVOGPRPPDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)SC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methyl-2-(methylthio)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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